molecular formula C11H19NO B6214659 {5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol CAS No. 2751610-80-5

{5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B6214659
CAS No.: 2751610-80-5
M. Wt: 181.27 g/mol
InChI Key: RCADGTXPQXYNLX-UHFFFAOYSA-N
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Description

{5-cyclobutyl-3-azabicyclo[311]heptan-1-yl}methanol is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclobutyl derivatives and azabicycloheptane intermediates, followed by functionalization to introduce the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of this compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

{5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carbonyl group.

    Reduction: Reduction of any carbonyl derivatives back to the alcohol.

    Substitution: Functional group exchange at the methanol or azabicycloheptane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields the corresponding aldehyde or ketone, while reduction can regenerate the alcohol .

Scientific Research Applications

{5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • {5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol
  • {2-azabicyclo[3.1.1]heptan-1-yl}methanol

Uniqueness

{5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol' involves the conversion of a cyclobutane derivative to a bicyclic amine, followed by reduction to the corresponding alcohol.", "Starting Materials": [ "Cyclobutane", "Sodium hydride (NaH)", "Bromine (Br2)", "N,N-Dimethylformamide (DMF)", "Sodium borohydride (NaBH4)", "Methanol (MeOH)" ], "Reaction": [ "Bromination of cyclobutane with Br2 in the presence of NaH and DMF to yield 1-bromo-cyclobutane", "Reaction of 1-bromo-cyclobutane with NaBH4 in MeOH to yield cyclobutylmethanol", "Conversion of cyclobutylmethanol to the corresponding tosylate using tosyl chloride and pyridine", "Reaction of the tosylate with ammonia to yield the bicyclic amine", "Reduction of the bicyclic amine with NaBH4 in MeOH to yield '{5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol'" ] }

CAS No.

2751610-80-5

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

(5-cyclobutyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol

InChI

InChI=1S/C11H19NO/c13-8-10-4-11(5-10,7-12-6-10)9-2-1-3-9/h9,12-13H,1-8H2

InChI Key

RCADGTXPQXYNLX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C23CC(C2)(CNC3)CO

Purity

95

Origin of Product

United States

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